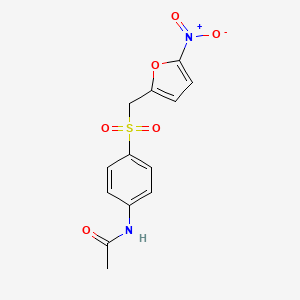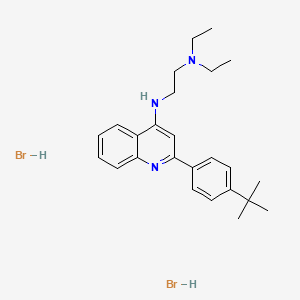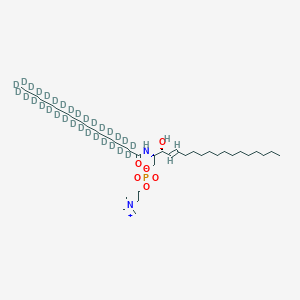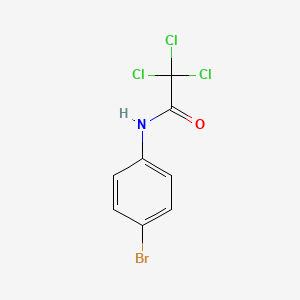
Acetamide, N-(4-bromophenyl)-2,2,2-trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2,2,2-trichloroacetamide is an organic compound that features a bromine atom attached to a phenyl ring and a trichloroacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2,2,2-trichloroacetamide typically involves the reaction of 4-bromoaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of N-(4-bromophenyl)-2,2,2-trichloroacetamide follows similar synthetic routes but with optimized conditions for large-scale production. This may involve the use of continuous flow reactors to ensure efficient mixing and temperature control, as well as the use of automated systems to handle the reagents and products safely.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromophenyl)-2,2,2-trichloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The trichloroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: The major products are the substituted phenyl derivatives.
Hydrolysis: The major products are 4-bromoaniline and trichloroacetic acid.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2,2,2-trichloroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The bromine atom and the trichloroacetamide group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-bromophenyl)acetamide: This compound is structurally similar but lacks the trichloroacetamide group.
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a thiazole ring instead of the trichloroacetamide group.
Uniqueness
N-(4-bromophenyl)-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
30403-31-7 |
|---|---|
Formule moléculaire |
C8H5BrCl3NO |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C8H5BrCl3NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) |
Clé InChI |
UGJPWLNLVKYGLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


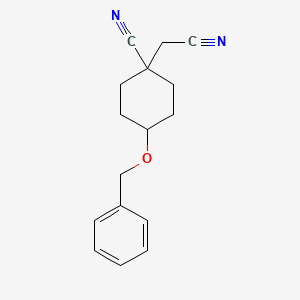



![2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B11940569.png)
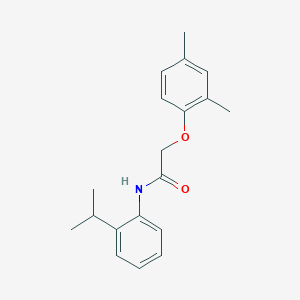
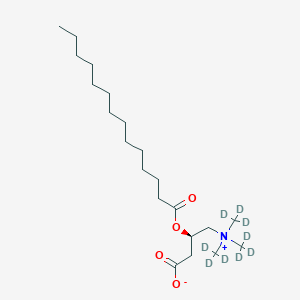
![2,3-Dimethoxy-5,6,8a,9,12,12a-hexahydroisoindolo[1,2-a]isoquinolin-8(12bH)-one](/img/structure/B11940574.png)

![2,3,4,5-Tetrachloro-6-[(2,3-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11940583.png)
